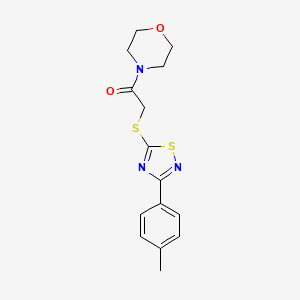

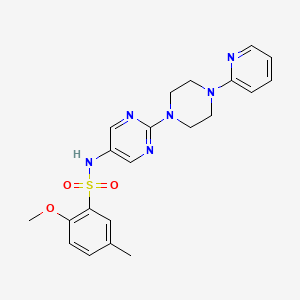

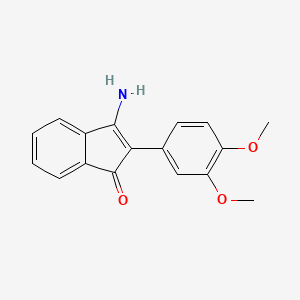

3-ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a quinazolinone derivative . Quinazolinones and their derivatives are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an IR spectrum with peaks at 3242, 3122 (N-H, S-H), 3028 (C-H aromatic), 1659 (C=O), 1620, 1522, 1485 (C=N, C=C aromatic). The 1H NMR spectrum includes peaks at 13.01 (1H, s, SH), 7.96 (1H, d, J = 8.0 Hz, Ar-H), 7.79 (1H, dd, J1 = J2 = 8.0 Hz, Ar-H), 7.45 (1H, d, J = 8.5 Hz, Ar-H), 7.35 (1H, dd, J1 = J2 = 7.5 Hz, Ar-H), 7.28 (2H, d, J1 = J2 = 8.0 Hz, Ar-H), 7.15 (2H, d, J) .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research has shown that quinazolinone derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds with a quinazolinone backbone were synthesized and showed significant activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli at MIC values between 6.25 and 100 μg/mL. A quantitative structure-activity relationship (QSAR) study further provided insights into the pharmacophoric features responsible for this antibacterial activity, highlighting the importance of hydrophobic, electronic, and topological descriptors (Buha et al., 2012).

Anticonvulsant Activity

Quinazolinones structurally related to methaqualone have been evaluated for their anticonvulsant properties. Some derivatives showed promising activity against seizures induced in animal models, suggesting potential applications in treating epilepsy or related neurological disorders (Wolfe et al., 1990).

Mosquito Larvicidal Activity

A series of quinazolinone derivatives demonstrated mosquito larvicidal properties against Culex quinquefasciatus larvae. These findings indicate the potential for these compounds to be developed into agents for controlling mosquito populations and reducing the spread of mosquito-borne diseases (Rajanarendar et al., 2010).

Corrosion Inhibition

Quinazolinone derivatives have also been investigated as corrosion inhibitors for mild steel in acidic environments, showing significant inhibition efficiencies. This application is crucial for protecting industrial equipment and infrastructure from corrosive damage (Errahmany et al., 2020).

Antifungal and Anti-bacterial Activities

Derivatives of quinazolin-4(3H)-one have been synthesized and tested for their anti-bacterial and anti-fungal activities, showing potent effects against a range of pathogenic microorganisms. This suggests their potential utility in developing new antimicrobial agents (Mohamed et al., 2010).

Eigenschaften

IUPAC Name |

3-ethyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-3-24-19(25)15-6-4-5-7-16(15)21-20(24)27-12-17-22-18(23-26-17)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAOOQMGDHSAQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2664227.png)

![2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2664231.png)

![N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2664234.png)

![Methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2664238.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2664242.png)